Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This specific compound features a benzofuran core substituted with a benzyloxy group, a bromine atom, and a methyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-methylbenzofuran.
Bromination: The 6-position of the benzofuran ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Benzyloxy Substitution: The 5-position is substituted with a benzyloxy group through a nucleophilic substitution reaction using benzyl alcohol and a base such as potassium carbonate.
Esterification: The carboxyl group is introduced at the 3-position via esterification with methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.
Biology and Medicine
In biological and medical research, this compound is explored for its potential pharmacological properties. Benzofuran derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities. This specific compound is studied for its potential as a lead compound in drug discovery.
Industry
In the industrial sector, it is used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical reactions makes it a versatile building block in the production of these materials.
Mechanism of Action
The mechanism of action of Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In pharmacological contexts, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and bromine substituents can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate: Lacks the benzyloxy group, potentially altering its solubility and interaction with biological targets.
Methyl 5-(benzyloxy)-6-chloro-2-methyl-1-benzofuran-3-carboxylate: Substitutes bromine with chlorine, which can change its chemical reactivity and biological properties.
Uniqueness
Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and bromine groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and a promising candidate in drug discovery.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)13-8-16(14(19)9-15(13)23-11)22-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYKUTAOBAOWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.